(1-Ethylcyclopropyl)methanesulfonamide
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Overview
Description
(1-Ethylcyclopropyl)methanesulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group. This compound is notable for its structural uniqueness, which includes a cyclopropyl ring substituted with an ethyl group and a methanesulfonamide moiety. The molecular formula of this compound is C6H13NO2S, and it has a molecular weight of 163.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylcyclopropyl)methanesulfonamide typically involves the reaction of (1-ethylcyclopropyl)amine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{(1-Ethylcyclopropyl)amine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (1-Ethylcyclopropyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides.
Scientific Research Applications
(1-Ethylcyclopropyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1-Ethylcyclopropyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Methanesulfonamide: A simpler compound with a similar sulfonamide group.
Sulfanilamide: An early sulfonamide antibiotic with a different structural framework.
Sulfamethoxazole: A widely used antibiotic with a sulfonamide group.
Uniqueness: (1-Ethylcyclopropyl)methanesulfonamide is unique due to its cyclopropyl ring and ethyl substitution, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H13NO2S |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(1-ethylcyclopropyl)methanesulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-2-6(3-4-6)5-10(7,8)9/h2-5H2,1H3,(H2,7,8,9) |
InChI Key |
KFNBZDUYANHKHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1)CS(=O)(=O)N |
Origin of Product |
United States |
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